2-Chloro-4-(methoxymethyl)phenol
Description
2-Chloro-4-(methoxymethyl)phenol is a chlorinated phenolic compound featuring a hydroxyl group (-OH) at the para position relative to a methoxymethyl (-CH2OCH3) substituent and a chlorine atom at the ortho position. Its molecular formula is C8H9ClO2, with a molar mass of 172.60 g/mol (calculated). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of tetrazolinone derivatives, which have applications in agrochemicals and pharmaceuticals . Its methoxymethyl group enhances solubility in organic solvents, while the chlorine atom contributes to its reactivity in substitution reactions.
Properties
Molecular Formula |
C8H9ClO2 |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-chloro-4-(methoxymethyl)phenol |
InChI |
InChI=1S/C8H9ClO2/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4,10H,5H2,1H3 |
InChI Key |
PNABGZALORMRBC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methoxymethyl)phenol can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-hydroxybenzaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product through a series of steps involving methylation and chlorination .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols .
Scientific Research Applications
2-Chloro-4-(methoxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on various biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methoxymethyl)phenol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Group Variations
2-Chloro-4-(methylsulfonyl)phenol
- CAS : 20945-65-7
- Molecular Formula : C7H7ClO3S
- Molar Mass : 206.65 g/mol
- Boiling Point : 390.4°C
- Key Features: The methylsulfonyl (-SO2CH3) group is strongly electron-withdrawing, increasing acidity (pKa ~1–2) compared to the methoxymethyl group.
2-Chloro-4-methoxyphenol
- CAS : 18113-03-6
- Molecular Formula : C7H7ClO2
- Molar Mass : 158.58 g/mol
- Key Features: Replacing the methoxymethyl group with a methoxy (-OCH3) group reduces steric bulk, enhancing hydrogen-bonding capacity.
Positional Isomers
4-Chloro-2-methylphenol
- CAS : 1570-64-5
- Molecular Formula : C7H7ClO
- Molar Mass : 142.58 g/mol
- Key Features : A positional isomer with a methyl group at position 2 and chlorine at position 4. It exhibits lower water solubility (1.2 g/L at 25°C) due to reduced polarity and is commonly used as a preservative .
2-Chloro-5-methylphenol
Bulky Alkyl and Aromatic Derivatives
2-Chloro-4-(tert-pentyl)phenol
- CAS : 5323-65-9
- Molecular Formula : C11H15ClO
- Molar Mass : 198.69 g/mol
- Key Features : The tert-pentyl (-C(CH3)2CH2CH3) group increases lipophilicity (logP ~4.2), making it suitable for antimicrobial applications. Its steric bulk slows degradation, enhancing environmental persistence .
HC Yellow No. 16
Heterocyclic Analogues
2-Chloro-4-(methoxymethyl)pyrimidine
- CAS : 1289387-30-9
- Molecular Formula : C6H7ClN2O
- Molar Mass : 158.59 g/mol
- Boiling Point : 261°C
- Key Features: Replacing the phenol ring with a pyrimidine core increases nitrogen-mediated reactivity. This compound is used in pharmaceutical research for nucleoside analog synthesis .
Comparative Analysis Table
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Applications |
|---|---|---|---|---|---|
| 2-Chloro-4-(methoxymethyl)phenol | - | C8H9ClO2 | 172.60 | -CH2OCH3 | Tetrazolinone synthesis |
| 2-Chloro-4-(methylsulfonyl)phenol | 20945-65-7 | C7H7ClO3S | 206.65 | -SO2CH3 | Research compound |
| 2-Chloro-4-methoxyphenol | 18113-03-6 | C7H7ClO2 | 158.58 | -OCH3 | Photochemical studies |
| 4-Chloro-2-methylphenol | 1570-64-5 | C7H7ClO | 142.58 | -CH3 (position 2) | Preservatives, environmental |
| 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 | C11H15ClO | 198.69 | -C(CH3)2CH2CH3 | Antimicrobial agents |
| HC Yellow No. 16 | 1184721-10-5 | C10H9ClN4O | 248.66 | -N=N- (diazenyl) | Hair dye formulations |
| 2-Chloro-4-(methoxymethyl)pyrimidine | 1289387-30-9 | C6H7ClN2O | 158.59 | Pyrimidine core | Pharmaceutical intermediates |
Key Findings
Substituent Effects :
- Electron-withdrawing groups (e.g., -SO2CH3) increase acidity and thermal stability .
- Bulky alkyl groups (e.g., tert-pentyl) enhance lipophilicity and environmental persistence .
Positional Isomerism :
- Chlorine at position 2 (ortho to -OH) improves electrophilic substitution reactivity compared to para-substituted isomers .
Heterocyclic Analogues :
- Pyrimidine derivatives exhibit distinct reactivity patterns due to nitrogen atoms, enabling applications in drug discovery .
Regulatory and Safety: HC Yellow No. 16 is regulated under SCCS guidelines for consumer safety in cosmetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
